o-Tolylhydrazine hydrochloride hydrate

Description

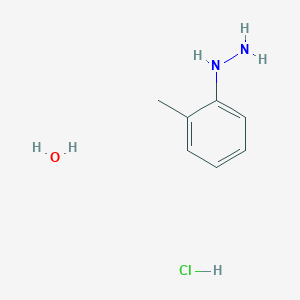

o-Tolylhydrazine hydrochloride hydrate (CAS: 123334-17-8) is an aromatic hydrazine derivative with the molecular formula C₇H₁₁ClN₂·xH₂O (exact hydrate stoichiometry varies). It is the hydrated hydrochloride salt of o-tolylhydrazine, where a methyl group is attached to the benzene ring at the ortho position relative to the hydrazine functional group. This compound is a white to off-white crystalline powder, highly soluble in polar solvents like water and methanol, and is primarily used as a building block in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals .

Key applications include its role in the synthesis of pyrazoline derivatives (e.g., adamantyl chalcones RS-5) via cyclization reactions with carbonyl compounds . Its industrial-grade purity (≥99%) and regulatory compliance (REACH, ISO) make it a critical intermediate in regulated sectors .

Properties

CAS No. |

123334-17-8 |

|---|---|

Molecular Formula |

C7H13ClN2O |

Molecular Weight |

176.64 g/mol |

IUPAC Name |

(2-methylphenyl)hydrazine;hydrate;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |

InChI Key |

GDHBEWJUENDAIQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NN.O.Cl |

Canonical SMILES |

CC1=CC=CC=C1NN.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ortho-tolylhydrazine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of ortho-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of orththis compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is usually obtained through crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ortho-tolylhydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Various substituted hydrazine compounds

Scientific Research Applications

Organic Synthesis

o-Tolylhydrazine hydrochloride hydrate is primarily utilized as a reagent in the synthesis of various organic compounds. Its reactivity allows it to participate in several important chemical reactions:

- Hydrazone Formation : It condenses with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is essential for synthesizing more complex structures, including pharmaceuticals and agrochemicals .

- Azo Compounds Synthesis : It serves as a precursor for azo compounds through diazotization reactions, which are significant in dye manufacturing and biological studies .

Data Table: Key Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydrazone Formation | o-Tolylhydrazine + Aldehyde/Ketone | Hydrazone | Reflux in ethanol |

| Azo Coupling | o-Tolylhydrazine + Diazonium Salt | Azo Compound | Room temperature |

| Cyclization | o-Tolylhydrazine + Carbonyl | Heterocyclic Compounds | Acidic conditions |

Medicinal Chemistry

Research indicates that o-tolylhydrazine derivatives exhibit potential pharmacological activities, including:

- Antitumor Activity : Certain derivatives have shown effectiveness against various cancer cell lines, suggesting a role in cancer treatment development .

- Anti-inflammatory Properties : Studies have demonstrated that some hydrazine derivatives can inhibit inflammatory responses, indicating potential therapeutic applications for inflammatory diseases .

Case Study: Antitumor Activity of o-Tolylhydrazine Derivatives

A study evaluated the cytotoxic effects of synthesized o-tolylhydrazine derivatives on human cancer cell lines. The results indicated that specific modifications of the hydrazine structure enhanced cytotoxicity, providing insights into designing more effective anticancer agents.

Analytical Chemistry

This compound is also used as a reagent in analytical chemistry for detecting carbonyl compounds through colorimetric methods. This application is crucial for quality control in various industries, including pharmaceuticals and food science.

Data Table: Analytical Applications

| Application | Methodology | Target Compounds |

|---|---|---|

| Colorimetric Analysis | Reaction with carbonyls | Aldehydes and Ketones |

| Quality Control | Standard reagent in assays | Pharmaceuticals |

Mechanism of Action

The mechanism of action of ortho-tolylhydrazine hydrochloride hydrate involves its reactivity with various chemical species. The hydrazine group in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The ortho-methyl group in o-tolylhydrazine introduces steric hindrance, slowing reactions compared to para-isomers but improving regioselectivity in cyclization .

- Aromatic System : 2-Naphthylhydrazine’s extended conjugation enhances UV absorption, making it suitable for photochemical applications .

- Functional Groups: 2-Hydrazinobenzoic acid’s carboxylic acid moiety enables chelation with metal ions, useful in coordination polymers .

Cyclization Reactions

- o-Tolylhydrazine HCl hydrate reacts with adamantyl chalcones to form pyrazoline derivatives (RS-5), exhibiting antimicrobial activity .

- p-Tolylhydrazine HCl undergoes faster cyclization due to reduced steric effects, yielding pyrazole derivatives with higher yields .

- 2-Hydrazinobenzoic acid HCl forms oxadiazole-thione derivatives when treated with CS₂, enabling access to antitubercular agents .

Solubility and Stability

- Hydrate Forms : The hydrate form of o-tolylhydrazine HCl improves aqueous solubility (critical for pharmaceutical formulations) compared to anhydrous analogs .

- Acidic Derivatives: 2-Hydrazinobenzoic acid HCl’s solubility in ethanol (95%) is lower than o-tolylhydrazine due to hydrogen bonding from the carboxylic acid group .

Q & A

Basic Questions

Q. What are the key physicochemical properties of o-Tolylhydrazine hydrochloride hydrate, and how are they determined experimentally?

- Answer : The compound (CAS 635-26-7) has a molecular weight of 158.63 g/mol and a melting point of approximately 187°C (decomposition) . Characterization typically involves:

- Melting Point Analysis : Determined via differential scanning calorimetry (DSC) or capillary methods, noting decomposition behavior .

- Spectroscopic Identification : FT-IR and NMR confirm the presence of the hydrazine moiety (N–H stretching at ~3200 cm⁻¹) and aromatic protons in the o-tolyl group .

- Hydrate Confirmation : Thermogravimetric analysis (TGA) quantifies water content by mass loss upon heating (e.g., ~5–10% weight loss near 100°C) .

Q. What is the standard synthetic route for this compound, and how is purity optimized?

- Answer : The compound is synthesized via diazotization of o-toluidine followed by reduction and acid precipitation:

Diazotization : o-Toluidine reacts with NaNO₂ in HCl to form the diazonium salt.

Reduction : Sodium sulfite reduces the diazonium salt to o-tolylhydrazine.

Acid Precipitation : HCl addition yields the hydrochloride salt, which is crystallized and dried .

- Purity Control : Recrystallization from ethanol/water removes unreacted intermediates. Purity is verified by HPLC (C18 column, 0.1 M HCl mobile phase) and elemental analysis .

Q. What safety protocols are critical for handling this compound in the lab?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to its irritant properties (R36/37/38) .

- Spill Management : Collect powdered material in sealed containers; avoid vacuuming to prevent dust dispersion. Decontaminate with 0.1 M HCl followed by sodium bicarbonate .

- Waste Disposal : Classify as hazardous waste (UN 2811) and consult EPA/DEP guidelines for disposal .

Advanced Research Questions

Q. How does the hydrate form influence the reactivity of o-Tolylhydrazine hydrochloride in Fischer indole synthesis?

- Answer : The hydrate’s water molecules can act as proton donors, stabilizing intermediates during acid-catalyzed cyclization. Key steps:

Hydrazone Formation : Reacts with ketones/aldehydes to form hydrazones.

Cyclization : Under HCl catalysis, the hydrazone undergoes [3,3]-sigmatropic rearrangement, followed by ammonia elimination to yield indoles .

- Optimization : Anhydrous conditions (e.g., using P₂O₅) may accelerate reactions, but controlled hydrate content (~1 equivalent H₂O) improves yield reproducibility .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Answer : Common impurities include unreacted o-toluidine and sulfite residues. Methodological solutions:

- HPLC-MS : A C18 column with 0.1 M HCl mobile phase separates hydrazine derivatives. MS detection identifies o-toluidine (m/z 107) and sulfite adducts (m/z 141) .

- Voltammetry : Phosphomolybdic acid (PMA) forms redox-active complexes with hydrazine, enabling electrochemical detection at sub-ppm levels .

Q. How can conflicting spectral data for this compound be reconciled during structural elucidation?

- Answer : Discrepancies in NMR or IR spectra often stem from hydrate variability or decomposition. Mitigation strategies:

- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity to confirm hydrate stability under experimental conditions .

- Controlled Decomposition Studies : TGA-FTIR monitors evolved gases (e.g., NH₃) during heating to distinguish decomposition products from structural features .

Q. What role does this compound play in synthesizing heterocyclic compounds beyond indoles?

- Answer : It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.